molecular formula C17H15ClN4O B2635671 N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-04-3

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2635671
CAS No.: 950230-04-3
M. Wt: 326.78
InChI Key: ZXDYOAIAWBBZTP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a 4-chlorobenzyl group, a methyl group, and a phenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-chlorobenzyl azide, and the alkyne can be 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

    Amidation Reaction: The carboxylic acid group on the triazole ring is then converted to the carboxamide by reacting with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, potentially forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzyl ring, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, this compound can be studied for its potential antimicrobial, antifungal, and anticancer activities. Triazole derivatives are known to inhibit various enzymes and proteins, making them valuable in medicinal chemistry.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazole-based drugs are already used to treat fungal infections and as anticancer agents, suggesting similar applications for this compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The specific pathways and targets would depend on the biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl and phenyl groups, potentially altering its biological activity.

    5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may affect its chemical reactivity and biological properties.

    1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks both the methyl and chlorobenzyl groups, providing a simpler structure for comparison.

Uniqueness

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzyl group adds potential for further functionalization, while the methyl and phenyl groups contribute to its overall stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYOAIAWBBZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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